2-Oxocyclopentanecarbonitrile

Description

Significance of Cyclic β-Keto Nitriles in Synthetic Chemistry

Cyclic β-keto nitriles are a class of organic compounds characterized by a ketone and a nitrile group attached to adjacent carbons within a ring structure. This unique arrangement of functional groups imparts a high degree of reactivity and versatility, making them valuable intermediates in organic synthesis. rsc.orgnih.govpearson.com The presence of the electron-withdrawing ketone and nitrile groups acidifies the α-hydrogen, facilitating deprotonation and subsequent reactions at this position. This reactivity allows for the straightforward introduction of various substituents, a key feature in the construction of complex molecular architectures.

These compounds serve as foundational materials for creating a wide array of more complex structures, including cyclic hydrocarbons, aromatic compounds, and various heterocyclic systems. rsc.orgnih.gov Methodologies involving β-keto nitriles often include cascade, domino, and sequential reactions, which are efficient processes for building molecular complexity. rsc.orgnih.gov Their ability to participate in diverse chemical transformations has established cyclic β-keto nitriles as crucial building blocks for synthesizing biologically active scaffolds found in natural products and pharmaceuticals. rsc.orgnih.govresearchgate.net

2-Oxocyclopentanecarbonitrile (B149592) as a Versatile Organic Building Block

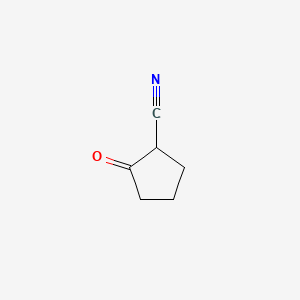

This compound, a prominent member of the cyclic β-keto nitrile family, is a highly versatile building block in organic synthesis. vulcanchem.comguidechem.com Its structure, featuring a five-membered ring with a ketone at position 2 and a nitrile at position 1, provides multiple reactive sites for chemical modification. nih.govcymitquimica.com This bifunctional nature allows it to be a precursor for a wide range of organic molecules. rsc.orgnih.gov

The compound's utility stems from the reactivity of the α-carbon, the ketone, and the nitrile group, enabling a variety of transformations. cymitquimica.com It is frequently employed in the synthesis of fused heterocyclic systems, which are common motifs in medicinal chemistry and materials science. vulcanchem.comairo.co.in The strategic placement of its functional groups allows for the construction of complex polycyclic and spirocyclic frameworks, making it a valuable intermediate in target-oriented synthesis. unimi.itbeilstein-journals.org

Historical Context of this compound in Chemical Transformations

The development and application of this compound are closely linked to the advancement of classic organic reactions. Its synthesis is often achieved through intramolecular cyclization reactions like the Thorpe-Ziegler reaction, a method developed in the early 20th century for creating cyclic ketones from dinitriles. wikipedia.orgnumberanalytics.com This reaction, conceptually related to the Dieckmann condensation, has been a cornerstone in the preparation of cyclic scaffolds. wikipedia.org

Historically, the study of β-keto nitriles and their cyclization reactions laid the groundwork for understanding the reactivity of compounds like this compound. The Knoevenagel condensation, first described in the 1890s, is another fundamental transformation where this building block is utilized, reacting with aldehydes or ketones to form α,β-unsaturated products. sigmaaldrich.comwikipedia.org Over the years, research has continued to uncover new applications and more efficient synthetic protocols, solidifying the role of this compound as a staple reagent in the synthetic chemist's toolkit. acs.org

Structure

3D Structure

Properties

IUPAC Name |

2-oxocyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-4-5-2-1-3-6(5)8/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMQSLPLJDKUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60875655 | |

| Record name | Cyclopentanecarbonitrile, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2941-29-9 | |

| Record name | 2-Oxocyclopentanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanecarbonitrile, 2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2941-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanecarbonitrile, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxocyclopentane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Oxocyclopentanecarbonitrile and Its Derivatives

Direct Synthesis Routes to 2-Oxocyclopentanecarbonitrile (B149592)

Direct synthesis of the this compound core is efficiently achieved through intramolecular cyclization of aliphatic dinitriles or through cascade reactions involving cyclic ketocyanides.

The Thorpe-Ziegler reaction is a well-established method for the synthesis of cyclic ketones from dinitriles. chem-station.com This intramolecular condensation is conceptually related to the Dieckmann condensation and is particularly effective for creating five- to eight-membered rings. chem-station.comwikipedia.org The reaction is catalyzed by a base and involves the self-condensation of a dinitrile, leading to a cyclic β-enaminonitrile, which upon acidic hydrolysis, yields the corresponding cyclic ketone. wikipedia.orgnumberanalytics.com

The synthesis of this compound via this method starts with a suitable dinitrile, such as adiponitrile. The reaction proceeds through the formation of a carbanion at the α-position to one of the nitrile groups. This is followed by an intramolecular nucleophilic attack on the carbon of the second nitrile group, leading to the formation of a five-membered ring. Subsequent hydrolysis of the resulting imine affords this compound. This reaction provides a direct and efficient route to 2-oxocycloalkanecarbonitriles from readily available and inexpensive starting materials. wikipedia.org

Cascade reactions offer an efficient pathway to complex molecules from simple starting materials in a single step. 20.210.105 In the context of this compound, it can serve as a building block in cascade condensation-intramolecular acylation processes to generate novel heterocyclic systems. lookchem.com

One such example involves the reaction of this compound with 2-hydrazino-benzoic acids or their esters. lookchem.com This reaction, typically carried out in ethanol (B145695) under reflux conditions, proceeds through a cascade of condensation and intramolecular acylation. lookchem.com The initial condensation between the ketone of the cyclopentanone (B42830) ring and the hydrazine (B178648) is followed by an intramolecular acylation involving the nitrile group, leading to the formation of tetracyclic pyrazolo[1,5-a]quinazolin-5-ones in good yields and high purity. lookchem.com This one-pot synthesis demonstrates the utility of this compound as a versatile intermediate in the construction of complex heterocyclic scaffolds. lookchem.com

Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods to produce chiral derivatives of this compound is of great interest for the synthesis of optically active compounds. Chemoenzymatic approaches have proven to be particularly effective in this regard.

The stereoselective bioreduction of 2-oxocycloalkanecarbonitriles using various microorganisms has been extensively studied. acs.org This method allows for the production of optically active hydroxy nitriles with high enantiomeric and diastereomeric excess. acs.org

A variety of fungi and yeasts have been screened for their ability to stereoselectively reduce 2-oxocycloalkanecarbonitriles. acs.org Among these, the yeast Saccharomyces montanus has been identified as a particularly effective biocatalyst. acs.org The bioreduction of this compound using growing cells of Saccharomyces montanus has been shown to produce the corresponding cis-hydroxy nitrile with high chemical yield and excellent stereoselectivity. acs.org

The microbial reduction of this compound with Saccharomyces montanus leads to the formation of the optically active cis-hydroxy nitrile, specifically (1S,2S)-2-hydroxycyclopentanecarbonitrile. acs.org This transformation is highly enantio- and diastereoselective, yielding the product in over 90% enantiomeric excess (ee) and diastereomeric excess (de). acs.org For the reduction of this compound, a yield of 89% and an enantiomeric excess of 97% for the cis-isomer have been reported. acs.org These optically active β-hydroxy nitriles are valuable building blocks for the synthesis of other chiral molecules, such as β- and γ-amino alcohols. acs.org

Data on the Bioreduction of this compound

| Substrate | Biocatalyst | Product | Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| This compound | Saccharomyces montanus | 2-Hydroxycyclopentanecarbonitrile | cis-(1S,2S) | 89 | 97 | acs.org |

Crystallization-Induced Diastereomer Transformation (CIDT) for Chiral 3-Oxocycloalkanecarbonitriles

Crystallization-Induced Diastereomer Transformation (CIDT) is a powerful technique for obtaining enantiomerically pure compounds. researchgate.net This method combines the principles of fractional crystallization with in-situ racemization of the undesired diastereomer in solution, theoretically allowing for a 100% yield of the desired diastereomer. researchgate.netnih.gov

Diastereomeric Ketal Formation with Chiral Diols (e.g., 1,2-Diphenylethane-1,2-diol)

A key strategy in the resolution of 3-oxocycloalkanecarbonitriles, including the cyclopentane (B165970) analogue, involves their conversion into diastereomeric ketals using a chiral diol. rsc.orgrsc.orgresearchgate.net Commercially available (1R,2R)- or (1S,2S)-1,2-diphenylethane-1,2-diol (also known as dihydrobenzoin) is a highly effective chiral auxiliary for this purpose. rsc.orgrsc.org

The reaction involves the acid-catalyzed ketalization of the racemic 3-oxocycloalkanecarbonitrile with the chiral diol. For instance, 3-oxocyclopentanecarbonitrile (B1259417) can be reacted with (1R,2R)-1,2-diphenylethane-1,2-diol in the presence of an acid catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS) in a suitable solvent such as toluene. rsc.org This process generates a mixture of two diastereomeric ketals. rsc.org These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. rsc.orgresearchgate.net

Interestingly, direct crystallization of the diastereomeric ketals of this compound proved difficult as they were obtained as an oily substance. rsc.org To overcome this, the nitrile group was hydrated to the corresponding amide, which readily formed crystalline solids amenable to separation. rsc.org X-ray diffraction analysis of the crystalline amides revealed that differences in hydrogen bonding patterns between the diastereomers led to discrepancies in their solubilities, which is the basis for their successful separation via fractional crystallization. rsc.orgrsc.orgresearchgate.net

Optimization of CIDT Conditions for Enantiomeric and Diastereomeric Excess

The efficiency of CIDT is highly dependent on the reaction conditions, which must be carefully optimized to maximize both diastereomeric excess (de) and enantiomeric excess (ee) of the final product. Key parameters that are often interrogated include time, temperature, and the equivalents of the chiral resolving agent. rsc.org

For the CIDT of the diastereomeric ketals of 3-oxocycloalkanecarbonitriles, a crucial step is the epimerization of the undesired diastereomer in solution. This is typically achieved under basic conditions. For the amide derivatives of the ketals, it was discovered that they could be racemized under basic conditions, which is a prerequisite for a successful CIDT process. rsc.org

In a specific example involving the five-membered ring system (derived from this compound), treatment of a diastereomeric mixture of the amide-ketal (with only 2% de) with potassium t-butoxide in t-butanol at room temperature resulted in the precipitation of the desired (R)-diastereomer with 80% de and in 87% yield. researchgate.net Further optimization led to achieving a remarkable 97% de and a 95% yield for the (R)-diastereomer. rsc.orgrsc.org This represents the first successful example of CIDT of neutral compounds through the formation of diastereomeric ketals with (1R,2R)-1,2-diphenylethane-1,2-diol. rsc.orgrsc.orgrsc.org

The optimized conditions for both fractional crystallization and CIDT were found to be more effective for the five-membered ring system compared to the six-membered analogue. rsc.org Subsequent acidic deprotection of the ketal group yields the enantiomerically enriched 3-oxocycloalkanecarbonitrile without epimerization. rsc.org

Table 1: Results of Crystallization-Induced Diastereomer Transformation (CIDT) of Amide-Ketal 3a researchgate.net

| Entry | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | de (%) |

| 1 | KOt-Bu (0.5) | t-BuOH | rt | 24 | 87 | 80 |

| 2 | KOt-Bu (0.5) | t-BuOH | 0 | 24 | 89 | 85 |

| 3 | KOt-Bu (0.2) | t-BuOH | 0 | 24 | 95 | 97 |

Advanced Synthetic Transformations Involving this compound

Beyond its synthesis, this compound serves as a versatile substrate for various advanced synthetic transformations, enabling the introduction of diverse functional groups.

Reactions with Hypervalent Iodine Reagents for Arylation

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis for their ability to facilitate a variety of transformations under mild conditions. beilstein-journals.orgnih.gov Phenyliodine(III) bis(trifluoroacetate) (PIFA) is one such reagent that can react directly with β-keto esters and related compounds to achieve α-arylation. uab.cat

In the context of this compound, it can undergo α-arylation with hypervalent iodine reagents. For example, the reaction with a 2-iodophenyl-containing hypervalent iodine species can lead to the formation of 1-(2-iodophenyl)-2-oxocyclopentanecarbonitrile. uab.cat This transformation introduces an aryl group at the α-position to the carbonyl, retaining the iodine atom, which can be a handle for further functionalization. uab.cat Diaryliodonium salts are another class of hypervalent iodine reagents widely used as arylating agents, offering an alternative for such C-C bond formations. diva-portal.org

Palladium-Catalyzed Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation in modern organic synthesis. nih.govmdpi.comrsc.org These reactions offer a versatile platform for the functionalization of molecules like this compound, particularly after initial modifications such as the arylation described above.

The 1-(2-iodophenyl)-2-oxocyclopentanecarbonitrile, synthesized via hypervalent iodine chemistry, is an ideal substrate for subsequent palladium-catalyzed reactions. For instance, it can undergo Sonogashira cross-coupling with terminal alkynes to introduce an alkynyl group. uab.cat Other palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, could also be envisioned, starting from the appropriately functionalized this compound derivative, allowing for the introduction of a wide array of aryl, vinyl, and amino groups. nih.govrsc.org The choice of ligands, such as BrettPhos and RuPhos, can be critical in achieving high efficiency and broad scope in these coupling reactions. rsc.org

Formation of Cyanoenamines for Asymmetric Induction

Asymmetric induction is a fundamental concept in stereoselective synthesis, where a chiral element influences the formation of a new stereocenter. wikipedia.org This can be achieved through various strategies, including the use of chiral auxiliaries, reagents, or catalysts. wikipedia.orglibretexts.org

While not directly detailed for this compound in the provided context, the formation of cyanoenamines from β-ketonitriles is a known transformation. These intermediates can then participate in asymmetric reactions. The chiral environment for the asymmetric induction can be established in several ways. For instance, a chiral amine could be used to form a chiral cyanoenamine, which then reacts with an electrophile. Alternatively, an achiral cyanoenamine could be subjected to a reaction with a chiral reagent or in the presence of a chiral catalyst to induce stereoselectivity. Recent advances in catalytic asymmetric synthesis have demonstrated the power of chiral Brønsted acids, organocatalysts, and transition metal complexes in achieving high levels of enantioselectivity in a wide range of transformations. frontiersin.orgnih.gov

Chemical Reactivity and Reaction Mechanisms of 2 Oxocyclopentanecarbonitrile

Nucleophilic Additions and Cyclization Reactions

The presence of both a ketone and a nitrile group allows for a range of nucleophilic addition and subsequent cyclization reactions, leading to the formation of complex heterocyclic structures. cymitquimica.comvulcanchem.com

A notable reaction of 2-oxocyclopentanecarbonitrile (B149592) involves its condensation with anthranilic acid derivatives. researchgate.netlookchem.comresearchgate.net This reaction, typically carried out in ethanol (B145695) under reflux conditions, proceeds through a cascade condensation and intramolecular acylation process. researchgate.netresearchgate.net Instead of the anticipated pyrazol-3-amines, the reaction yields novel tetracyclic pyrazolo[1,5-a]quinazolin-5-ones. researchgate.netlookchem.comresearchgate.net This one-step synthesis provides these complex heterocyclic scaffolds in good yields and high purity. researchgate.net

The proposed mechanism involves the initial formation of a pyrazole (B372694) ring, a well-documented reaction between a β-ketonitrile and an arylhydrazine. lookchem.com However, the subsequent intramolecular acylation of the resulting pyrazolamine intermediate to form the quinazolinone ring is a key step. lookchem.com This process highlights the utility of this compound in generating structurally complex and pharmaceutically relevant heterocyclic systems. researchgate.netcore.ac.uk

Beyond the specific reaction with anthranilic acid derivatives, this compound is a valuable precursor for the synthesis of a variety of novel heterocyclic scaffolds. researchgate.netresearchgate.netmdpi.com These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. mdpi.comnih.gov The reactivity of the ketone and nitrile groups allows for the construction of various ring systems through tandem and multicomponent reactions. For instance, diastereoselective synthesis of complex sp3-rich heterocyclic scaffolds can be achieved through tandem Petasis 3-component/intramolecular Diels-Alder reactions. rsc.org

The ability to generate diverse and complex molecular architectures from a relatively simple starting material underscores the importance of this compound in synthetic organic chemistry. researchgate.netrsc.org

Stereoselective Reactions and Chiral Induction

The prochiral center at the ketone group of this compound allows for stereoselective reactions, leading to the formation of chiral products.

The enantioselective reduction of the ketone in this compound can be achieved using various chiral reducing agents. wikipedia.orgias.ac.in This transformation converts the prochiral ketone into a chiral alcohol, a valuable synthon for the synthesis of optically active compounds. wikipedia.org Common methods for asymmetric ketone reduction include the use of stoichiometric chiral reducing agents, such as lithium aluminium hydride modified with chiral ligands, or catalytic methods employing oxazaborolidines (CBS reagents) or transition metal complexes with chiral ligands. wikipedia.orgresearchgate.netru.nl These methods can provide high enantioselectivity, affording the desired alcohol enantiomer in significant excess. ias.ac.inresearchgate.net

Table 1: Examples of Chiral Reducing Agents for Asymmetric Ketone Reduction

| Reducing Agent Type | Specific Examples |

|---|---|

| Modified Hydrides | Lithium aluminium hydride (LAH) with chiral ligands (e.g., BINOL) |

| Chiral Boranes | Alpine-Borane®, B-chlorodiisopinocampheylborane (DIP-Chloride) |

| Catalytic Systems | Corey-Bakshi-Shibata (CBS) catalysts (oxazaborolidines) with borane (B79455) |

This table presents a selection of chiral reducing agents and is not exhaustive.

In reactions where new stereocenters are formed from this compound, controlling the diastereomeric ratio (d.r.) of the products is crucial. ontosight.ainumberanalytics.com The diastereomeric ratio refers to the proportion of diastereomers formed in a chemical reaction. ontosight.ai Factors such as the choice of reagents, solvents, temperature, and the presence of chiral auxiliaries can significantly influence this ratio. ontosight.ainumberanalytics.com

Transformations of the Carbonitrile Group

The carbonitrile (cyano) group in this compound is a versatile functional group that can be transformed into a variety of other functionalities. cymitquimica.comuniovi.es These transformations further expand the synthetic utility of this compound.

The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride. sigmaaldrich.com Additionally, the nitrile group can participate in addition reactions with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. These transformations allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Anthranilic Acid |

| Pyrazolo[1,5-a]quinazolin-5-ones |

| Pyrazol-3-amines |

| Lithium aluminium hydride |

| Borane |

| (1R,2R)-1,2-diphenylethane-1,2-diol |

| 2-aminobenzonitrile |

| 1,3-benzoxazinones |

| 1,4-benzodiazepine-3-ones |

| 1,2-dihydroquinazolines |

| 4-methyl-4,5-dihydrotetrazolo [1,5-a] quinazolin-5-one |

| 2-amino-quinazolin-4-one |

| 3-amino-2-hydrazino-quinazolin-4-one |

| 2-hydrazino-quinazolin-4-one |

| 2-thio-3-aryl quinazolin-4(3H)one |

| 2-hydrazino quinazolin-4(3H)one |

| Carbon disulphide |

| Acetic anhydride |

| Triethylsilane |

| Sodium |

| DL-Dithiothreitol |

| Diisobutylaluminum hydride |

| Sodium borohydride (B1222165) |

| Sodium cyanoborohydride |

| Sodium hydride |

| Borane tetrahydrofuran (B95107) complex |

| Sodium triacetoxyborohydride |

| Triisopropylsilane |

Hydrolysis to Carboxylic Acids or Amides

The nitrile functional group of this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding either the corresponding carboxylic acid or amide. google.comacademie-sciences.fr The reaction proceeds through the nucleophilic addition of water to the carbon-nitrogen triple bond. The intermediate imidic acid then tautomerizes to the more stable amide. academie-sciences.fr Depending on the reaction conditions and duration, the amide can be isolated as the final product or can undergo further hydrolysis to the carboxylic acid. academie-sciences.frcdnsciencepub.com

Under acidic conditions, the nitrile is typically heated with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. acs.orglibretexts.org Protonation of the nitrile nitrogen activates the molecule for attack by water. The initially formed amide can be further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. cdnsciencepub.comlibretexts.org In basic hydrolysis, the nitrile is treated with an aqueous solution of a strong base like sodium hydroxide. This reaction yields a salt of the carboxylic acid and ammonia (B1221849). libretexts.orgscribd.com

Detailed research on the hydrolysis of a closely related compound, (1S,2S)-2-Hydroxycyclopentanecarbonitrile, demonstrates the transformation to the corresponding amide. Acidic hydrolysis using 3 N H₂SO₄ at 50 °C resulted in the formation of (1R,2S)-2-Hydroxycyclopentanecarboxamide in high yield. acs.org Enzymatic approaches have also been explored; for instance, nitrilase enzymes from various microorganisms have been shown to convert 3-oxocyclopentanecarbonitrile (B1259417) into (S)-3-oxocyclopentanecarboxylic acid with moderate to high yields. academie-sciences.fr

Table 1: Research Findings on the Hydrolysis of this compound and Analogues

| Starting Material | Reagents and Conditions | Product(s) | Yield | Reference |

| (1S,2S)-2-Hydroxycyclopentanecarbonitrile | 3 N H₂SO₄, 50 °C | (1R,2S)-2-Hydroxycyclopentanecarboxamide | 96% | acs.org |

| 3-Oxocyclopentanecarbonitrile | Nitrilase from Sphingomonas wittichii | (S)-3-Oxocyclopentanecarboxylic acid | Moderate to High | academie-sciences.fr |

| 2-Oxocyclopentyl phenyl ketimine | 6N HCl, 95% Ethanol, Reflux 0.5 hr | Ethyl 5-benzoylpentanoate | Not specified | electronicsandbooks.com |

| 2-Oxocyclopentyl phenyl ketimine | Conc. HCl, Reflux 0.5 hr | 5-Benzoylpentanoic Acid | ~100% | electronicsandbooks.com |

Reduction to Amines or Aminomethyl Groups

The reduction of this compound can proceed via several pathways, affecting either the ketone, the nitrile, or both functional groups, leading to a variety of amine products. The choice of reducing agent and reaction conditions dictates the final product structure.

A significant industrial application involves the catalytic hydrogenation of this compound to produce hexamethylenediamine, a key monomer for nylon production. google.comwikipedia.orgacs.org This transformation is a reductive amination where both the carbonyl group and the nitrile group are converted to amine functionalities. The process typically involves treating this compound with hydrogen gas and ammonia in the presence of a catalyst, such as promoted or unpromoted reduced iron oxide. google.com The reaction is conducted at elevated temperatures and pressures. The presence of ammonia is crucial, and the molar ratio of ammonia to the starting material is maintained at a high level to facilitate the formation of the primary diamine. google.com This process effectively opens the cyclopentane (B165970) ring and reduces the nitrile to an aminomethyl group.

Alternatively, selective reduction of the ketone group is possible. For instance, the bioreduction of this compound using the yeast Saccharomyces montanus yields (1S,2S)-2-hydroxycyclopentanecarbonitrile, where the keto group is reduced to a hydroxyl group while the nitrile group remains intact. acs.org General methods for nitrile reduction, such as using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with catalysts like Raney nickel, can convert the nitrile group to a primary amine (aminomethyl group). researchgate.net The simultaneous reduction of both functional groups without ring opening would yield 2-(aminomethyl)cyclopentanamine.

Table 2: Research Findings on the Reduction of this compound

| Starting Material | Reagents and Conditions | Product(s) | Yield | Reference |

| 2-Cyanocyclopentanone | H₂, NH₃, Reduced Iron Oxide Catalyst; 100–275 °C; 300–600 kg/cm ² | Hexamethylenediamine | Not specified | google.com |

| This compound | Saccharomyces montanus (growing cells), Ethanol, 28 °C, 4 days | (1S,2S)-2-Hydroxycyclopentanecarbonitrile | 89% | acs.org |

Derivatives and Their Synthetic Utility in Specialized Chemical Applications

Synthesis of Optically Active Cyclic β- and γ-Amino Alcohols from 2-Oxocyclopentanecarbonitrile (B149592) Precursors

Optically active amino alcohols are crucial building blocks in medicinal chemistry and asymmetric synthesis due to their conformational constraints and biological significance. acs.orgdiva-portal.org this compound serves as a key starting material for the chemoenzymatic synthesis of optically active cyclic β- and γ-amino alcohols. acs.org

A significant method involves the stereoselective bioreduction of this compound using whole cells of the yeast Saccharomyces montanus. acs.org This biotransformation yields the corresponding cis-hydroxy nitrile, (1S,2S)-2-Hydroxycyclopentanecarbonitrile, with high enantiomeric and diastereomeric excess. acs.org This intermediate can then be efficiently converted into the desired amino alcohols through straightforward chemical transformations. acs.org

The cis-β-hydroxy nitrile can be transformed into β-amino alcohols via a Hofmann rearrangement of the corresponding amide. acs.org Alternatively, reduction of the nitrile group using reagents like Lithium Aluminium Hydride (LiAlH₄) leads to the formation of γ-amino alcohols in excellent yields. acs.org This methodology provides access to optically pure cyclic amino alcohols with a defined cis relative configuration. acs.org

| Precursor | Biocatalyst | Intermediate | Yield (Intermediate) | ee (Intermediate) | Final Product | Transformation Method |

| This compound | Saccharomyces montanus | (1S,2S)-2-Hydroxycyclopentanecarbonitrile | 89% | 97% | cis-β-Amino alcohol | Hofmann Rearrangement |

| This compound | Saccharomyces montanus | (1S,2S)-2-Hydroxycyclopentanecarbonitrile | 89% | 97% | cis-γ-Amino alcohol | LiAlH₄ Reduction |

ee = enantiomeric excess

Applications in Medicinal Chemistry and Pharmaceutical Intermediates

This compound is a valuable building block in medicinal chemistry, serving as an intermediate in the synthesis of various pharmaceutical compounds. lookchem.comguidechem.com Its structure allows for the creation of diverse molecules, including precursors to known active pharmaceutical ingredients and novel heterocyclic systems with potential therapeutic applications. guidechem.comresearchgate.netresearchgate.net

The synthesis of phenylpropanolamine alkaloids such as norephedrine (B3415761), norpseudoephedrine (B1213554), and the stimulant cathinone (B1664624) can utilize this compound as a key reagent. researchgate.netgoogle.com In one synthetic approach, the amino group of natural amino acid esters is protected by reacting it with this compound. researchgate.net This reaction forms a cyanoenamino ester intermediate. researchgate.net

This intermediate undergoes a series of transformations, including reaction with a lithium amide and subsequent treatment with phenyllithium, to produce (benzoylalkyl)aminocyclopentenecarbonitriles. researchgate.net The reduction of these compounds with sodium borohydride (B1222165) leads to the formation of norephedrine and norpseudoephedrine homologues. researchgate.net This pathway demonstrates the utility of this compound in constructing the core structure of these physiologically active compounds. researchgate.net Cathinone, the β-keto analogue of amphetamine, shares a similar structural backbone, and its derivatives can be accessed through related synthetic strategies involving β-keto phenylalkylamine frameworks. wikipedia.orgnih.govservice.gov.uk

Heterocyclic compounds form the scaffold of a vast number of pharmaceutical agents and are a major focus of medicinal chemistry research. ijrpr.commdpi.comrsc.org this compound is a useful starting material for constructing novel heterocyclic systems. For instance, it can undergo cascade condensation and intramolecular acylation reactions with anthranilic acid derivatives. researchgate.net This reaction, performed in ethanol (B145695) under reflux conditions, yields complex fused heterocyclic structures known as pyrazolo[1,5-a]quinazolin-5-ones. researchgate.net The creation of such novel scaffolds in a one-step reaction from simple precursors is an efficient strategy in drug discovery, providing new molecules for biological screening. researchgate.netijrpr.com The diverse biological activities reported for various heterocyclic compounds, including anticancer and antimicrobial properties, underscore the importance of developing new synthetic routes to such structures. ijrpr.commdpi.comnih.gov

Utilization in Agrochemistry and Fine Chemical Synthesis

Beyond pharmaceuticals, this compound is employed in the synthesis of agrochemicals and as an intermediate in the broader fine chemicals industry. guidechem.comuniovi.eslookchem.com Fine chemicals are pure, single substances produced in limited quantities through batch or biotechnological processes, serving as essential components for high-value products in sectors like life sciences and specialty chemicals. boronmolecular.com The reactivity of this compound makes it a suitable building block for creating the complex molecular structures often required for active ingredients in pesticides and herbicides. guidechem.comboronmolecular.com Its role as a versatile intermediate allows for the modification of chemical and biological properties, contributing to the development of new products in both agrochemistry and other areas of fine chemical synthesis. guidechem.comresearchgate.net

Design and Synthesis of Functionalized Pyrazole (B372694) Derivatives

Pyrazoles are a prominent class of nitrogen-containing heterocyclic compounds with a wide spectrum of applications in pharmaceuticals and agrochemicals. nih.govmdpi.com The development of efficient synthetic methods for functionalized pyrazole derivatives is an active area of research. mdpi.combeilstein-journals.orgnih.gov

This compound serves as a precursor in the synthesis of specific fused pyrazole systems. researchgate.net As mentioned previously, the reaction of this compound with derivatives of anthranilic acid leads to the formation of pyrazolo[1,5-a]quinazolin-5-ones. researchgate.net This reaction represents a cascade process where the initial condensation is followed by an intramolecular acylation, creating a complex, multi-ring system that incorporates a pyrazole moiety. researchgate.net Such synthetic strategies are valuable for generating molecular diversity and providing novel heterocyclic frameworks that can be further functionalized or evaluated for biological activity. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

| This compound | Anthranilic acid derivatives | Cascade Condensation–Intramolecular Acylation | Pyrazolo[1,5-a]quinazolin-5-ones |

Analytical and Spectroscopic Characterization Methods in 2 Oxocyclopentanecarbonitrile Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the chemical analysis of 2-Oxocyclopentanecarbonitrile (B149592), providing fundamental insights into its molecular structure and purity. Each technique offers a unique perspective on the compound's chemical nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the protons on the cyclopentane (B165970) ring would appear as complex multiplets in the aliphatic region, typically between 1.5 and 3.0 ppm. The proton on the carbon atom alpha to both the carbonyl and nitrile groups (C1) is expected to be the most deshielded due to the electron-withdrawing effects of these two functional groups, likely appearing further downfield within this range.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. pressbooks.pub As this compound has six carbon atoms in unique chemical environments, six distinct signals are expected in its proton-decoupled ¹³C NMR spectrum. The carbonyl carbon (C=O) is the most deshielded and will appear significantly downfield, typically in the range of 200-220 ppm. libretexts.org The carbon of the nitrile group (C≡N) is also characteristically found downfield, generally between 115 and 125 ppm. oregonstate.edu The remaining four sp³ hybridized carbons of the cyclopentane ring will resonate in the upfield region, typically from 20 to 60 ppm. The carbon atom alpha to both the carbonyl and nitrile groups is expected to be the most downfield of these aliphatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Carbonyl (C=O) | N/A | ~205-215 | Most downfield signal due to double bond to oxygen. libretexts.org |

| Nitrile (C≡N) | N/A | ~117-122 | Characteristic chemical shift for nitrile carbons. oregonstate.edu |

| Alpha-Carbon (CH-CN) | ~2.8 - 3.2 (multiplet) | ~40-50 | Deshielded by adjacent C=O and C≡N groups. |

| Ring CH₂ | ~1.8 - 2.6 (multiplets) | ~20-40 | Aliphatic carbons of the cyclopentane ring. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by strong, distinct absorption bands corresponding to its ketone and nitrile functionalities.

The most prominent peaks expected in the spectrum are:

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group. For a five-membered ring ketone like cyclopentanone (B42830), this stretch typically appears at a relatively high wavenumber, around 1740-1750 cm⁻¹. ucla.edu

C≡N Stretch: A medium to weak, sharp absorption band for the nitrile group, typically found in the range of 2260–2210 cm⁻¹. orgchemboulder.commasterorganicchemistry.com This peak is highly characteristic and confirms the presence of the nitrile.

C-H Stretch: Absorptions corresponding to the stretching of sp³ C-H bonds in the cyclopentane ring are expected in the 2850-3000 cm⁻¹ region. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Ketone | ~1740 - 1750 | Strong, Sharp |

| C≡N Stretch | Nitrile | ~2260 - 2210 | Medium, Sharp |

| C-H Stretch | Alkane (sp³) | ~2850 - 3000 | Strong to Medium |

| C-H Bend | Alkane (CH₂) | ~1450 - 1470 | Medium |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and structural information based on its fragmentation pattern.

For this compound (molecular formula C₆H₇NO), the exact molecular weight is 109.13 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 109.

The fragmentation of the molecular ion is influenced by the cyclic ketone structure. Common fragmentation pathways for cyclic ketones involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) followed by the loss of neutral molecules. libretexts.org Plausible fragmentation patterns for this compound could include:

Loss of carbon monoxide (CO, 28 Da), leading to a fragment ion at m/z 81.

Loss of ethene (C₂H₄, 28 Da) through ring cleavage, a common pathway for cyclopentanones, leading to a fragment ion at m/z 81. youtube.com

Loss of the nitrile group (•CN, 26 Da), resulting in a fragment at m/z 83.

Alpha-cleavage leading to the loss of a propyl radical, which could rearrange to form stable acylium ions. youtube.com

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Notes |

| 109 | [C₆H₇NO]⁺ | Molecular Ion (M⁺) |

| 83 | [M - CN]⁺ | Loss of the nitrile radical. |

| 81 | [M - CO]⁺ or [M - C₂H₄]⁺ | Loss of carbon monoxide or ethene via ring cleavage. |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Further fragmentation of the ring structure. |

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. uobabylon.edu.iq The key chromophore in this compound is the carbonyl group (C=O). Saturated ketones, like the one in this molecule, are known to exhibit a weak absorption band in the UV region corresponding to a symmetry-forbidden n→π* (non-bonding to anti-bonding pi orbital) transition. masterorganicchemistry.com This absorption is typically of low molar absorptivity (ε < 100 M⁻¹cm⁻¹). For this compound, this absorption maximum (λmax) is expected to be in the range of 270-300 nm, similar to other saturated ketones. masterorganicchemistry.com

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. nih.gov It relies on the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. The C≡N and C=O bonds in this compound are expected to produce characteristic signals in the Raman spectrum. The nitrile (C≡N) stretch typically gives a strong and sharp Raman band in the 2210-2260 cm⁻¹ region. The carbonyl (C=O) stretch also produces a distinct band, usually between 1700 and 1750 cm⁻¹. The symmetric vibrations of the cyclopentane ring structure would also be visible in the "fingerprint" region (below 1500 cm⁻¹). nist.gov

Chromatographic Methods for Separation and Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by Gas Chromatography. A typical GC method would involve a polar capillary column (e.g., one with a polyethylene (B3416737) glycol or a modified polysiloxane stationary phase) to effectively separate the polar analyte from less polar impurities. A Flame Ionization Detector (FID) would provide high sensitivity for this organic compound. For definitive identification, GC can be coupled with Mass Spectrometry (GC-MS), allowing for the separation of components by GC followed by their individual mass analysis. nrel.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis of this compound, particularly for non-volatile impurities or thermally sensitive samples. A reversed-phase HPLC method would be most common, utilizing a C18 stationary phase column. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. bsu.edu.eg Detection is typically achieved using a UV detector set to the λmax of the carbonyl chromophore (~280 nm). epa.govnih.gov This method allows for accurate quantification and purity determination.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the stereochemical purity of chiral compounds like this compound. It is particularly crucial in asymmetric synthesis, where the goal is to produce a single desired enantiomer or diastereomer. The separation of stereoisomers is typically achieved using a chiral stationary phase (CSP) that interacts differently with each isomer, leading to different retention times.

In research involving derivatives of this compound, such as its diastereomeric ketals formed with chiral auxiliaries like (1R,2R)-1,2-diphenylethane-1,2-diol, HPLC is the primary method for determining diastereomeric excess (de). nih.gov The separation efficiency depends on the specific chiral column, the mobile phase composition, flow rate, and temperature. researchgate.net For instance, the diastereomers of the ketal formed between 3-oxocyclopentanecarbonitrile (B1259417) and (1R,2R)-1,2-diphenylethane-1,2-diol were successfully separated and quantified using HPLC with a CHIRALPAK AD-H column. researchgate.net

The choice of mobile phase, often a mixture of alkanes and alcohols like n-hexane and 2-propanol, is optimized to achieve baseline separation between the diastereomeric peaks. researchgate.net The detector, typically a UV detector, measures the absorbance at a specific wavelength, allowing for the quantification of each diastereomer in the mixture. nih.gov This data is critical for evaluating the effectiveness of stereoselective reactions and purification methods such as crystallization-induced diastereomer transformation (CIDT). nih.gov

| Parameter | Condition |

|---|---|

| Instrument | JASCO LC-2000Plus system or SHIMAZU LC-2010 system |

| Column | CHIRALPAK AD-H |

| Mobile Phase | n-Hexane / 2-Propanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 40 °C |

| Application | Determination of diastereomeric excess (% de) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used extensively to monitor the progress of chemical reactions. libretexts.org In the synthesis of this compound, TLC allows chemists to qualitatively track the consumption of starting materials and the formation of the product over time. youtube.com

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. chemistryhall.com Alongside the reaction mixture, spots of the pure starting material(s) are also applied as a reference. A "co-spot," where the reaction mixture is spotted on top of the starting material, is often used to confirm the identity of the spots. rochester.edu The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.com

By observing the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane, a chemist can determine if the reaction is proceeding and when it has reached completion. youtube.com The Retention Factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and helps in identifying the components. chemistryhall.com

| Lane | Description | Observation (Hypothetical) | Interpretation |

|---|---|---|---|

| 1 (Reference) | Starting Material (SM) | One spot at Rf = 0.6 | Position of the starting material. |

| 2 (Co-spot) | SM + Reaction Mixture | Two spots at Rf = 0.6 and Rf = 0.4 | Confirms presence of both SM and product. |

| 3 (Reaction) | Reaction Mixture (at time = t) | Two spots: a large spot at Rf = 0.6 and a small spot at Rf = 0.4 | Reaction is in progress; SM is being converted to product. |

| 4 (Reaction) | Reaction Mixture (at time = t + Δt) | One spot at Rf = 0.4 | Reaction is complete; all SM has been consumed. |

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. libretexts.org For research on this compound and its derivatives, single-crystal X-ray diffraction provides definitive proof of molecular structure, including stereochemistry, bond lengths, and bond angles. cam.ac.uk This method is indispensable for unambiguously assigning the absolute configuration of chiral centers, especially when dealing with enantiomers and diastereomers.

The technique requires a single, high-quality crystal of the compound. nih.gov When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays, creating a unique diffraction pattern of spots. nih.gov By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated, from which the atomic structure is determined. nih.gov

In the context of this compound derivatives, X-ray diffraction has been used to elucidate the crystal structures of diastereomeric ketals. nih.gov For example, analysis of the diastereomers formed from 3-oxocyclopentanecarbonitrile and (1R,2R)-1,2-diphenylethane-1,2-diol revealed key differences in their crystal packing and intermolecular interactions, such as hydrogen bonds. researchgate.net This structural insight explained the differences in solubility between the diastereomers, which is the basis for their separation by fractional crystallization. nih.gov

| Parameter | (R)-Diastereomer |

|---|---|

| Chemical Formula | C20H19NO2 |

| Formula Weight | 317.37 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 10.457(3) |

| b (Å) | 5.9867(14) |

| c (Å) | 13.623(4) |

| β (°) | 104.998(10) |

| Volume (Å3) | 823.9(4) |

Computational and Theoretical Chemistry Studies on 2 Oxocyclopentanecarbonitrile

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules like 2-Oxocyclopentanecarbonitrile (B149592). DFT methods are valued for their balance of accuracy and computational efficiency, making them suitable for calculating a wide range of molecular properties. These calculations are based on the principle that the energy of a molecule can be determined from its electron density.

DFT calculations are instrumental in determining the stable geometric structure of this compound. By optimizing the molecular geometry, theoretical chemists can predict bond lengths, bond angles, and dihedral angles with high accuracy. A crucial aspect of this molecule's structure is its potential for keto-enol tautomerism, where a proton can migrate from the carbon adjacent to the carbonyl group to the carbonyl oxygen, resulting in two different isomers (a keto form and an enol form). DFT studies can calculate the relative energies of these tautomers to predict which form is more stable under various conditions.

Beyond structural determination, DFT is used to predict chemical reactivity through the framework of Conceptual DFT. mdpi.com This involves calculating various reactivity descriptors that help in understanding how the molecule will interact with other chemical species. Key descriptors include:

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Global Reactivity Descriptors : These are derived from the HOMO and LUMO energies and provide a quantitative measure of reactivity. They include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). nih.gov These parameters help in predicting the molecule's behavior as an electrophile or nucleophile. scielo.org.mx

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution or charge transfer. |

| Global Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of the energy lowering of a molecule when it accepts electrons. |

DFT calculations are also extensively used to simulate and predict various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy : Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose within a DFT framework. uncw.edu By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental spectra to aid in structural elucidation. github.io

IR Spectroscopy : The vibrational frequencies of this compound can be computed using DFT. These calculations produce a theoretical infrared (IR) spectrum, where the frequencies correspond to specific vibrational modes of the molecule (e.g., C=O stretch, C≡N stretch, C-H stretch). This simulated spectrum is a powerful tool for assigning the absorption bands observed in an experimental IR spectrum. ed.ac.uk For instance, the characteristic carbonyl (C=O) stretching frequency in a five-membered ring is typically found around 1740-1750 cm⁻¹, while the nitrile (C≡N) stretch appears in the 2210-2260 cm⁻¹ region. ucla.edu

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). youtube.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. masterorganicchemistry.com These calculations help identify the nature of the electronic transitions, such as n→π* or π→π* transitions, which are characteristic of the carbonyl and nitrile functional groups. utoronto.ca

| Spectroscopic Technique | Predicted Parameter | Typical Functional Group Region | Information Gained |

|---|---|---|---|

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | C=O stretch: ~1745 cm⁻¹ C≡N stretch: ~2240 cm⁻¹ C-H stretch: ~2850-3000 cm⁻¹ | Identification of functional groups and molecular fingerprinting. |

| ¹³C NMR | Chemical Shifts (ppm) | C=O: ~200-220 ppm C≡N: ~115-125 ppm Aliphatic C: ~20-50 ppm | Information on the carbon skeleton and chemical environment of each carbon atom. |

| ¹H NMR | Chemical Shifts (ppm) | Aliphatic H: ~1.5-3.5 ppm | Information on the number and type of hydrogen atoms. |

| UV-Vis Spectroscopy | Absorption Maxima (λmax) | n→π* (C=O): ~280-300 nm π→π*: <200 nm | Details on electronic transitions and conjugated systems. |

Molecular Modeling and Simulation of Reaction Mechanisms

Molecular modeling and simulations, particularly molecular dynamics (MD), are used to study the dynamic behavior of molecules and to explore reaction mechanisms. nih.gov For this compound, these simulations could be used to model its behavior in different solvents or to investigate the pathways of reactions it might undergo. For example, simulations could elucidate the mechanism of its synthesis, such as the cyanation of cyclopentanone (B42830), or its participation in subsequent reactions like the Thorpe-Ziegler condensation. By mapping the potential energy surface, computational chemists can identify transition states, calculate activation energy barriers, and determine the kinetics of a reaction, providing a detailed, step-by-step understanding of the chemical transformation. researchgate.net

Ab initio and Semiempirical Methods in Computational Analysis

While DFT is widely used, other computational methods also play a role in the theoretical analysis of molecules like this compound.

Ab initio Methods : These methods solve the Schrödinger equation from first principles, without using empirical parameters. montana.edu Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer a hierarchy of accuracy, with Coupled Cluster methods being considered the "gold standard" for small molecules. While more computationally expensive than DFT, high-level ab initio calculations can be used to benchmark the results obtained from DFT and other methods, ensuring their accuracy for a specific molecular system.

Semiempirical Methods : These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orgscispace.com Methods like AM1, PM3, and MNDO are much faster than DFT or ab initio methods, making them suitable for studying very large molecules or for performing preliminary calculations on molecules like this compound. uomustansiriyah.edu.iqresearchgate.net They can be used for initial geometry optimizations or for screening large numbers of related compounds before employing more rigorous and costly computational techniques. wikipedia.org

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Pathways and Catalytic Systems

The development of novel reaction pathways and efficient catalytic systems is paramount for expanding the synthetic utility of 2-oxocyclopentanecarbonitrile (B149592). Current research trajectories are aimed at discovering more atom-economical and selective methods for its synthesis and functionalization.

One promising area of investigation is the use of organocatalysis to achieve asymmetric synthesis, providing access to chiral derivatives of this compound. For instance, the principles demonstrated in the asymmetric Michael addition of β-keto esters to nitroalkenes using cinchona squaramide-based catalysts could be adapted for the enantioselective synthesis of substituted this compound derivatives. researchgate.net The development of novel catalysts, such as thiourea (B124793) fused γ-amino alcohols, has shown success in the asymmetric Mannich reaction of β-keto active methylene (B1212753) compounds, suggesting their potential applicability in stereoselective reactions involving this compound. researchgate.net

Furthermore, the exploration of metal-free catalytic systems for the synthesis of related α-hydroxy ketones and tetrasubstituted furans from cyano compounds points towards new avenues for the transformation of this compound into more complex molecular architectures. mdpi.comresearchgate.net The development of heterogeneous catalysts, such as Amberlite IRA 900F, for the synthesis of β-cyano ketones offers a greener alternative to traditional methods and could be applied to the synthesis of this compound, minimizing waste and simplifying catalyst recovery. researchgate.net

Future research will likely focus on the design of bespoke catalysts that can control stereoselectivity and regioselectivity in reactions involving this compound, opening up new possibilities for the synthesis of complex natural products and pharmaceuticals. The development of catalytic systems that can operate under mild conditions with high turnover numbers will be a key focus.

Development of Advanced Chiral Synthesis Strategies

The synthesis of enantiomerically pure derivatives of this compound is a significant goal, as chirality is a crucial factor in the biological activity of many pharmaceutical compounds. Advanced chiral synthesis strategies are being explored to achieve high levels of stereocontrol.

Phase-transfer catalysis using cinchona derivatives has emerged as a powerful tool for the asymmetric α-alkylation of cyclic β-keto esters and amides, achieving excellent enantiopurities. rsc.org This methodology could be directly applicable to this compound, allowing for the introduction of various substituents at the C1 position with high stereocontrol. The recyclability of the phase-transfer catalyst makes this an attractive and sustainable approach. rsc.org

Another promising strategy involves the use of linked-BINOL complexes in catalytic asymmetric Michael reactions of β-keto esters to cyclic enones. acs.org While this has been demonstrated for acyclic β-keto esters, the principles could be adapted for the enantioselective addition of nucleophiles to activated derivatives of this compound. The ability to "tune" the catalyst based on the steric and electronic properties of the substrates offers a high degree of control over the reaction outcome. acs.org

Enzymatic and bio-catalytic methods also hold significant promise for the chiral synthesis of this compound derivatives. Nitrilases, for example, have been used for the enantioselective synthesis of (S)-2-cyano-2-methylpentanoic acid from a prochiral dinitrile, demonstrating the potential of biocatalysts in achieving high enantiomeric excess under mild reaction conditions. researchgate.net The development of novel enzymes or the engineering of existing ones could provide highly selective routes to chiral this compound.

Future work in this area will likely involve a combination of catalyst design, reaction engineering, and computational modeling to develop highly efficient and selective chiral synthesis strategies. The ability to generate a diverse range of enantiomerically pure this compound derivatives will be crucial for their application in drug discovery and materials science.

| Strategy | Catalyst/Method | Potential Application for this compound | Key Advantages |

| Asymmetric α-Alkylation | Cinchona-derived phase-transfer catalysts | Enantioselective introduction of alkyl groups at the C1 position. | High enantioselectivity, recyclable catalyst, metal-free. rsc.org |

| Asymmetric Michael Addition | La-NR-linked-BINOL complexes | Enantioselective conjugate addition to activated derivatives. | High reactivity and selectivity, tunable catalyst. acs.org |

| Biocatalysis | Nitrilases | Enantioselective hydrolysis of a nitrile group or resolution of a racemic mixture. | High enantioselectivity, mild reaction conditions. researchgate.net |

Expansion of this compound’s Role in Drug Discovery and Development

The structural features of this compound, including a reactive ketone and a versatile nitrile group on a cyclopentane (B165970) scaffold, make it an attractive starting point for the synthesis of novel therapeutic agents. The nitrile group, in particular, is a valuable functional group in medicinal chemistry as it can act as a bioisostere for other functional groups and participate in key interactions with biological targets.

The cyclopentane ring is a common motif in a number of biologically active molecules. For example, cyclopentane-based compounds have been developed as potent and orally active human NK1 antagonists for the treatment of emesis. nih.gov The synthesis and optimization of these scaffolds highlight the potential of the cyclopentane core in drug design. Derivatives of this compound could be explored for a wide range of therapeutic targets.

Furthermore, β-ketonitriles are recognized as important intermediates in the synthesis of various biologically active heterocyclic compounds such as chromenes and quinolines. rsc.org The reactivity of the ketone and nitrile functionalities in this compound can be harnessed to construct more complex heterocyclic systems with potential pharmacological activity. For instance, 2-oxo-3-cyanopyridine derivatives have shown diverse biological activities including anticancer and antibacterial effects. researchgate.net

Future research in this area will involve the synthesis of libraries of this compound derivatives and their screening against a variety of biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. The development of efficient synthetic routes to these derivatives will be a key enabler for their exploration in drug discovery programs. The potential for this compound to serve as a building block for novel therapeutics is a significant and exciting area for future investigation.

Integration with Flow Chemistry and Sustainable Synthesis Practices

The principles of green chemistry and the adoption of continuous flow manufacturing are becoming increasingly important in the chemical industry. The synthesis of this compound and its derivatives is well-suited for integration with these sustainable practices.

Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. researchgate.net The synthesis of nitriles, which can sometimes involve hazardous reagents like cyanides, can be made significantly safer in a continuous flow setup. rsc.orgresearchgate.net A cyanide-free synthesis of nitriles using TosMIC (p-toluenesulfonylmethyl isocyanide) in a continuous flow process has been reported, demonstrating a safer and more efficient alternative to traditional methods. rsc.orgresearchgate.net Such approaches could be adapted for the synthesis of this compound. The catalytic synthesis of nitriles in continuous flow using solid catalysts is another area of active research that could lead to more sustainable production methods. dtu.dk

The application of green chemistry principles to the synthesis of this compound can further reduce its environmental impact. This includes the use of renewable starting materials, the selection of environmentally benign solvents, and the development of catalytic reactions that minimize waste. researchgate.net The development of one-pot syntheses and multi-component reactions can also contribute to a more sustainable process by reducing the number of synthetic steps and purification stages.

Q & A

Q. Methodological Recommendations :

- Screen solvents with varying polarity (e.g., water, ethanol, hexane) and monitor via HPLC-MS.

- Use degassed solvents to exclude O₂ interference .

Advanced: How should researchers address contradictions in spectral data interpretation for novel this compound analogs?

Answer:

Contradictions often arise from impurities, tautomerism, or instrumentation artifacts. Strategies include:

- Repetition : Re-run experiments under identical conditions.

- Alternative Techniques : Confirm via X-ray diffraction or computational modeling (DFT calculations for expected spectral patterns).

- Peer Validation : Compare data with independent labs or published benchmarks (e.g., NIST data for related nitriles) .

Basic: What literature review strategies are effective for identifying mechanistic studies on this compound?

Answer:

- Database Searches : Use SciFinder or Reaxys with keywords: "this compound + kinetics" or "photolysis + nitriles."

- Citation Tracking : Follow references in foundational papers (e.g., photochemical studies in JOC) .

- Specialized Sources : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) over unreviewed databases .

Advanced: How can reaction conditions be optimized to improve yields in cyclization reactions involving this compound?

Answer:

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or organocatalysts for enantioselective cyclization.

- Temperature Gradients : Perform reactions at 0°C, 25°C, and 60°C to identify kinetic vs. thermodynamic control.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation .

Advanced: What methodologies are recommended for studying the cyclopentane ring’s conformational flexibility in this compound derivatives?

Answer:

- Dynamic NMR : Measure coalescence temperatures for ring-flipping barriers (ΔG‡ ~50-70 kJ/mol).

- Molecular Dynamics Simulations : Use software like Gaussian or ORCA to model ring puckering .

- Comparative Analysis : Contrast with rigid analogs (e.g., bicyclic nitriles) to isolate flexibility effects .

Basic: How should researchers document ethical considerations and data transparency in studies involving this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.